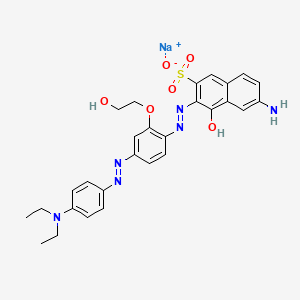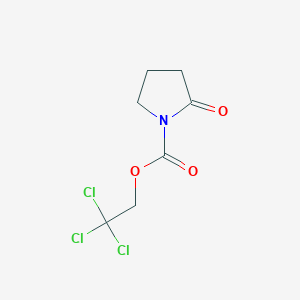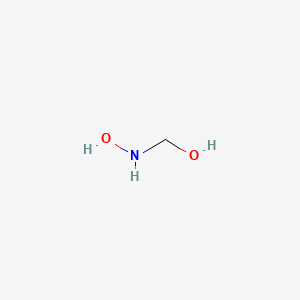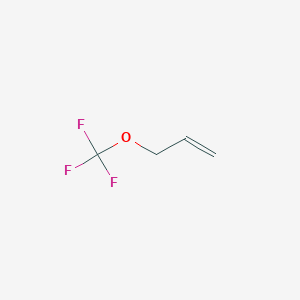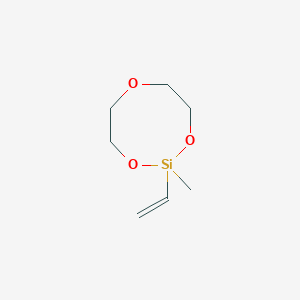
2-Ethenyl-2-methyl-1,3,6,2-trioxasilocane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethenyl-2-methyl-1,3,6,2-trioxasilocane is a chemical compound known for its unique structure and properties It belongs to the class of organosilicon compounds, which are characterized by the presence of silicon atoms in their molecular structure
Métodos De Preparación
The synthesis of 2-Ethenyl-2-methyl-1,3,6,2-trioxasilocane typically involves the reaction of appropriate silicon-containing precursors with organic reagents. One common method includes the hydrosilylation of vinyl-containing compounds with methylsiloxane derivatives under controlled conditions. Industrial production methods often involve the use of catalysts such as platinum or rhodium to facilitate the reaction and achieve high yields.
Análisis De Reacciones Químicas
2-Ethenyl-2-methyl-1,3,6,2-trioxasilocane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or ozone, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of various substituted derivatives.
Polymerization: Under specific conditions, it can undergo polymerization to form organosilicon polymers with unique properties.
Aplicaciones Científicas De Investigación
2-Ethenyl-2-methyl-1,3,6,2-trioxasilocane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of advanced organosilicon compounds and materials.
Biology: The compound is explored for its potential use in drug delivery systems and biomedical applications due to its biocompatibility.
Medicine: Research is ongoing to investigate its potential as a component in medical devices and implants.
Industry: It is used in the production of silicone-based materials, coatings, and adhesives, offering enhanced properties such as flexibility and durability.
Mecanismo De Acción
The mechanism of action of 2-Ethenyl-2-methyl-1,3,6,2-trioxasilocane involves its interaction with various molecular targets and pathways. In biological systems, it can interact with cellular membranes and proteins, potentially affecting cellular functions. The compound’s unique structure allows it to form stable complexes with other molecules, influencing its reactivity and applications.
Comparación Con Compuestos Similares
2-Ethenyl-2-methyl-1,3,6,2-trioxasilocane can be compared with other organosilicon compounds such as:
2,2-Dimethyl-1,3,6,2-trioxasilocane: Similar in structure but with different substituents, leading to variations in reactivity and applications.
2-Ethynyl-1,3,5-trimethylbenzene: Another organosilicon compound with distinct properties and uses.
Cycloalkanes: While not organosilicon compounds, they share some structural similarities and can be used for comparative studies in reactivity and applications.
Propiedades
Número CAS |
116393-19-2 |
|---|---|
Fórmula molecular |
C7H14O3Si |
Peso molecular |
174.27 g/mol |
Nombre IUPAC |
2-ethenyl-2-methyl-1,3,6,2-trioxasilocane |
InChI |
InChI=1S/C7H14O3Si/c1-3-11(2)9-6-4-8-5-7-10-11/h3H,1,4-7H2,2H3 |
Clave InChI |
IOPZLSMCKVUTBU-UHFFFAOYSA-N |
SMILES canónico |
C[Si]1(OCCOCCO1)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N'-[Sulfonyldi(4,1-phenylene)]dibenzenesulfonamide](/img/structure/B14288157.png)
![N~3~-[(2,6-Dimethoxyphenyl)methyl]-N~1~,N~1~-dimethylpropane-1,3-diamine](/img/structure/B14288165.png)
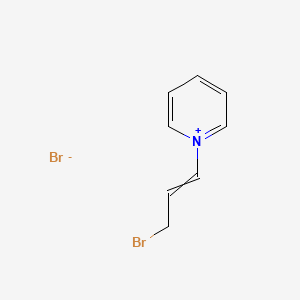
![7-Bromo-1h-benzo[e]indole-1,2(3h)-dione](/img/structure/B14288179.png)
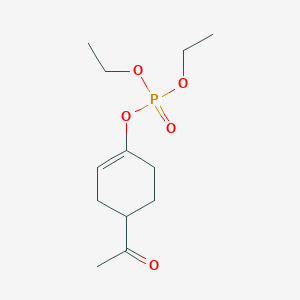
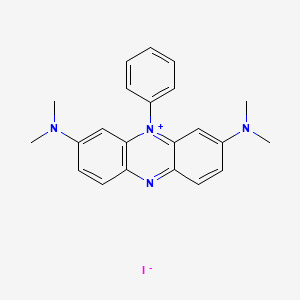
![Diethyl [(4-oxoazetidin-2-yl)methyl]phosphonate](/img/structure/B14288193.png)
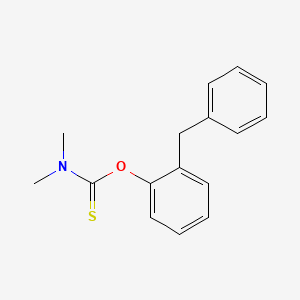
![3-Hydroxy-1-[2-(pyridin-3-YL)pyrrolidin-1-YL]dodecan-1-one](/img/structure/B14288213.png)
![[Amino(dicyclopropyl)methyl]phosphonic acid](/img/structure/B14288216.png)
